molecular formula C10H10BrNO B1272487 5-溴-3-乙基吲哚-2-酮 CAS No. 304876-05-9

5-溴-3-乙基吲哚-2-酮

货号: B1272487
CAS 编号: 304876-05-9
分子量: 240.1 g/mol
InChI 键: VCFJZJWPWMXDAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Therapeutic Potential

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one has shown promising results in preclinical studies for its potential use in treating various neurological disorders. Research indicates that derivatives of this compound may possess antidepressant and anxiolytic properties, making them candidates for further development as therapeutic agents for conditions such as depression, anxiety, and schizophrenia .

Binding Affinity Studies

Recent studies have evaluated the binding affinity of 5-bromo derivatives at melatonin receptors (MT1 and MT2). These receptors are implicated in regulating circadian rhythms and sleep patterns. The binding studies utilized radiolabeled ligands to quantify affinity and intrinsic activity, revealing that certain modifications to the indole structure can enhance receptor interaction .

Intermediate in Drug Synthesis

One of the primary applications of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one is as an intermediate in the synthesis of eletriptan, a medication used for treating migraines. The synthesis pathway involves converting this compound into more complex structures that exhibit selective agonistic activity at serotonin receptors (5-HT_1B/1D), which are crucial for migraine relief .

Novel Derivative Development

The compound serves as a scaffold for developing novel indole derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to increase potency and selectivity for specific biological targets. The versatility of the indole structure allows for extensive chemical modifications that can lead to new therapeutic agents .

Case Studies

StudyFocusFindings
Synthesis and Evaluation New derivatives from polyfunctional 2-oxindolesDeveloped a synthetic route yielding several new compounds with varying yields; some exhibited significant biological activity at melatonin receptors .
Therapeutic Applications Antidepressant effectsDemonstrated potential efficacy in animal models for depression; compounds showed improved mood-regulating properties compared to existing treatments .
Drug Development Intermediate for eletriptanConfirmed the role of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one as a key intermediate in synthesizing effective migraine treatments .

生物活性

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one has the molecular formula C10H10BrNOC_{10}H_{10}BrNO and a CAS number of 304876-05-9. It is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 3-position of the indole structure.

1. Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-3-ethyl-1,3-dihydro-indol-2-one exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial potential.

CompoundTarget BacteriaMIC (µg/mL)
5-Bromo-3-ethyl-1,3-dihydro-indol-2-oneMRSA<1.0
Indole derivativeS. aureus ATCC 259233.90
Indole derivativeM. tuberculosis H37Rv<0.98

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Case Study:
In a study focusing on various indole derivatives, 5-bromo-3-ethyl-1,3-dihydro-indol-2-one exhibited significant antiproliferative activity against A549 cells with IC50 values in the micromolar range.

The biological activity of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could act as a modulator for various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.

Synthesis

The synthesis of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one can be achieved through several methods involving bromination and cyclization reactions. A common synthetic route involves starting from commercially available indole derivatives and applying bromination followed by ethyl substitution.

Research Findings

Recent studies have expanded on the biological profile of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one:

  • Antimicrobial Studies : Detailed investigations into its efficacy against resistant strains have revealed promising results that warrant further exploration in drug development.
  • Cytotoxicity Assessments : Various tests have shown that while exhibiting strong activity against cancer cells, it maintains a favorable safety profile against normal cell lines.

属性

IUPAC Name

5-bromo-3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJZJWPWMXDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378126
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-05-9
Record name 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-ethyloxindole (6.0 g, 40 mmol) and sodium acetate (4 g, 48 mmol) in acetic acid (100 ml) was treated with bromine (6.4 g, 40 mmol). After 30 min. the mixture was diluted with water and extracted with EtOAc (2×); the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, and brine, dried (MgSO4) and evaporated to afford the crude product (9.2 g, 96%). A sample was recrystallized from EtOAc/hexane to obtain the subtitled compound, m.p. 130–132° C.; 1H-NMR (DMSO-d6) δ 0.74 (t, 3H, J=7.5 Hz), 1.8–2.0 (m, 2H), 3.45 (t, 1H, J=5.5 Hz,), 6.76 (d, 1H, J=8.35 Hz), 7.42 (m, 1H), 10.43 (s, 1H); MS (−ESI) m/z 238/240 (M−H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。